molecular formula C24H18ClN5O B11337825 N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11337825
M. Wt: 427.9 g/mol
InChI Key: MZCLQBGRICEWKJ-UHFFFAOYSA-N
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Description

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to act as an enzyme inhibitor and its diverse range of biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18ClN5O

Molecular Weight

427.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H18ClN5O/c25-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)26-24-28-23(29-30(21)24)27-22(31)18-9-5-2-6-10-18/h1-15,21H,(H2,26,27,28,29,31)

InChI Key

MZCLQBGRICEWKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CC=C4)N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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